Scandium vanadium tetraoxide

Description

Contextualization within Transition Metal Oxide Systems

Transition metal oxides are a diverse class of materials that exhibit a wide array of structural, electronic, and magnetic properties. researchgate.net These characteristics arise from the partially filled d orbitals of the transition metal cations, which lead to a variety of oxidation states and coordination geometries. materialsproject.org Vanadium oxides are particularly noted for their multiple oxidation states (commonly +2, +3, +4, and +5), which give rise to a rich family of compounds with unique electrical and optical properties. crystallography.netscandium.org For instance, vanadium dioxide (VO₂) undergoes a characteristic metal-insulator transition near room temperature. rsc.org Scandium, while also a transition metal, almost exclusively exists in the +3 oxidation state, forming a stable, insulating oxide, scandium(III) oxide (Sc₂O₃), with a high melting point and a wide band gap. scandium.orgnih.gov

Historical Perspectives on Scandium and Vanadium Oxides Research

The histories of scandium and vanadium are rooted in the predictive power of the periodic table and the meticulous work of 19th-century chemists.

Scandium: In 1869, Dmitri Mendeleev predicted the existence of an element he called "ekaboron," which he placed between calcium and titanium. uc.clresearchgate.netfigshare.com A decade later, in 1879, the Swedish chemist Lars Fredrik Nilson and his team discovered the element while analyzing the minerals euxenite and gadolinite. osti.govfigshare.com Nilson successfully isolated about two grams of a highly pure oxide of the new element, which he named scandium oxide (Sc₂O₃). uc.clcanada.ca Shortly after, Per Teodor Cleve recognized that Nilson's discovery matched Mendeleev's prediction. researchgate.netcanada.ca Despite the early discovery of its oxide, metallic scandium was not prepared until 1937, and its applications were not significantly developed until the 1970s. osti.govuc.clresearchgate.net

Vanadium: The discovery of vanadium occurred in two stages. In 1801, the Spanish-Mexican mineralogist Andrés Manuel del Río discovered a new element in a lead ore and named it "erythronium" due to the red color of its heated salts. acs.orgrefractiveindex.info However, he was later convinced by a French chemist that he had merely found a form of chromium and retracted his claim. refractiveindex.info In 1830, the Swedish chemist Nils Gabriel Sefström rediscovered the element in an iron ore and named it vanadium after "Vanadís," the Norse goddess of beauty, because of the beautiful colors of its compounds in solution. crystallography.netacs.orgrefractiveindex.info The pure metallic element was first isolated in 1867 by Henry Enfield Roscoe. refractiveindex.info The first production of high-purity vanadium metal occurred in 1927 through the reduction of vanadium pentoxide (V₂O₅). refractiveindex.inforesearchgate.net Research into vanadium oxides has been extensive, driven by their diverse structures and properties. crystallography.net

Significance of Scandium Vanadium Tetraoxide as a Model System for Correlated Electron Phenomena

Strongly correlated electron systems are materials where the behavior of electrons cannot be described by considering them as independent particles; their mutual Coulomb repulsion dominates their kinetic energy. esrf.fru-psud.fr This strong interaction leads to emergent phenomena such as metal-insulator transitions, unconventional superconductivity, and complex magnetic ordering. scandium.org Transition metal oxides, with their localized and interacting d-electrons, are archetypal platforms for studying these phenomena. esrf.fr

While binary vanadium oxides like VO₂ and V₂O₃ are well-established models for correlated electron physics, the ternary compound ScVO₄ offers a different avenue for investigation. esrf.fr In its standard form, ScVO₄ is a diamagnetic insulator with vanadium in the V⁵⁺ (d⁰) state, precluding strong correlation effects. However, research into oxygen-deficient structures (ScVO₄₋ₓ) has shown that the presence of oxygen vacancies can induce the formation of V⁴⁺ (d¹) ions. canada.ca This introduction of d-electrons creates small paramagnetic signals, providing a system where the concentration of correlated electrons can be controlled through defect chemistry. canada.ca

Furthermore, theoretical studies show that the electronic structure of ScVO₄ involves strongly mixed Sc(3d) and V(3d) states. rsc.org The compound serves as a model system to explore how the electronic properties and correlation effects within the V-O framework are modified by the presence of a non-magnetic, stable Sc³⁺ cation. By studying solid solutions and related compounds, such as Sc₁₋ₓLnₓVO₄ (where Ln is a lanthanide), researchers can systematically tune the lattice parameters and electronic interactions, offering insights into the fundamental physics of correlated electron phenomena in complex oxides. researchgate.net

Overview of Current Academic Research Trajectories for this compound

Current research on this compound is multifaceted, focusing on the synthesis of high-quality crystals and the exploration of its physical properties for various technological applications.

A primary research trajectory is the development of ScVO₄ as a host material for solid-state lasers. Scientists have successfully grown single crystals of neodymium-doped scandium orthovanadate (Nd:ScVO₄) using methods like the floating zone technique. uc.clacs.orgresearchgate.netacs.org These studies investigate the optical absorption and emission spectra to evaluate its potential for photonic devices. researchgate.net

Another significant area of research is the investigation of ScVO₄ under extreme conditions. High-pressure studies using synchrotron X-ray diffraction have revealed that ScVO₄ undergoes a phase transition from its native zircon structure to a metastable fergusonite-type structure at around 6 GPa. scispace.com This high-pressure phase is recoverable at ambient conditions and exhibits a different electronic band gap, suggesting potential applications in green technologies, such as photocatalysis for water splitting. scispace.comull.es

The synthesis and characterization of novel forms of the material are also being explored. This includes creating oxygen-deficient ScVO₄₋ₓ to study its defect structure and resulting magnetic properties. canada.ca Additionally, research into solid solutions, like Sc(Pₓ,V₁₋ₓ)O₄, aims to tune the luminescence properties by modifying the crystal lattice. rsc.org

Finally, a substantial amount of research involves theoretical calculations. Ab initio and density functional theory (DFT) methods are employed to calculate and predict the anisotropic mechanical and optical properties of ScVO₄, including its elastic stiffness, refractive index, and electronic band structure. scispace.comuc.clacs.orgresearchgate.net These computational studies complement experimental findings and guide the search for new applications.

Data Tables

Table 1: Physical and Chemical Properties of Scandium and Vanadium

| Property | Scandium (Sc) | Vanadium (V) |

|---|---|---|

| Atomic Number | 21 | 23 |

| Atomic Mass | 44.956 u | 50.942 u |

| Electron Configuration | [Ar] 3d¹4s² chemlin.org | [Ar] 3d³4s² |

| Density | 2.99 g/cm³ researchgate.net | 6.11 g/cm³ acs.org |

| Melting Point | 1541 °C researchgate.net | 1910 °C acs.org |

| Boiling Point | 2836 °C researchgate.net | 3380 °C researchgate.net |

| Common Oxidation States | +3 scandium.org | +2, +3, +4, +5 scandium.org |

| Crystal Structure | Hexagonal Close-Packed | Body-Centered Cubic |

Table 2: Properties of this compound and Related Oxides

| Compound | Formula | Crystal System | Space Group | Key Properties |

|---|---|---|---|---|

| This compound | ScVO₄ | Tetragonal (zircon-type) osti.gov | I4₁/amd osti.gov | Insulator, host for laser ions, undergoes pressure-induced phase transition. scispace.comresearchgate.net |

| Scandium(III) Oxide | Sc₂O₃ | Cubic materialsproject.org | Ia-3 materialsproject.org | High melting point, wide band gap insulator (6.0 eV). nih.gov |

| Vanadium Dioxide | VO₂ | Monoclinic rsc.org | P2₁/c rsc.org | Undergoes a metal-insulator transition at ~66 °C. rsc.org |

| Vanadium Pentoxide | V₂O₅ | Orthorhombic | Pmmn | Catalyst in industrial processes, such as sulfuric acid production. |

An exploration of the synthetic methodologies for producing this compound (ScVO₄) reveals a range of techniques, from traditional high-temperature solid-state reactions to more contemporary solution-based approaches. The choice of method influences the material's properties, including its crystallinity, morphology, and stoichiometry, which are critical for its application in fields like phosphors and optical materials.

Propriétés

Numéro CAS |

13566-07-9 |

|---|---|

Formule moléculaire |

O4ScV-5 |

Poids moléculaire |

159.893 |

Nom IUPAC |

oxygen(2-);scandium(3+);vanadium |

InChI |

InChI=1S/4O.Sc.V/q4*-2;+3; |

Clé InChI |

NBAOIHVMUIHSJA-UHFFFAOYSA-N |

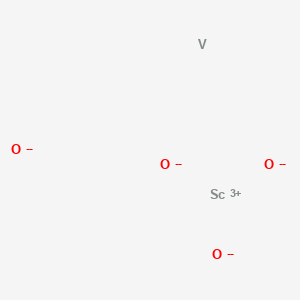

SMILES |

[O-2].[O-2].[O-2].[O-2].[Sc+3].[V] |

Synonymes |

scandium vanadium tetraoxide |

Origine du produit |

United States |

Crystallographic Investigations and Structural Determinants of Scandium Vanadium Tetraoxide

Unit Cell Parameter Determination and Lattice Symmetry Analysis

Scandium vanadium tetraoxide crystallizes in a zircon-type tetragonal structure. osti.govscispace.com This structural arrangement is characterized by chains of alternating, edge-sharing VO₄ tetrahedra and ScO₈ bisdisphenoids that extend parallel to the c-axis. researchgate.net These chains are then laterally joined by edge-sharing bisdisphenoids. researchgate.net The structure is three-dimensional, with scandium ions (Sc³⁺) bonded to eight equivalent oxygen atoms (O²⁻) and vanadium ions (V⁵⁺) bonded in a tetrahedral geometry to four equivalent oxygen atoms. osti.gov

The bonding environment consists of two distinct Sc-O bond lengths, with four shorter bonds at approximately 2.15 Å and four longer bonds at about 2.39 Å. osti.gov In contrast, all V-O bonds have an equivalent length of 1.74 Å. osti.gov The oxygen atoms are each coordinated to two scandium ions and one vanadium ion. osti.gov

A notable characteristic of ScVO₄ is the existence of a metastable, oxygen-deficient phase, ScVO₄₋ₓ, which also maintains the tetragonal zircon structure but with disordered oxide defects. scispace.comcanada.ca This defect structure can be synthesized through the low-temperature oxidation of related scandium vanadium oxide compounds. scispace.comcanada.ca

Under high-pressure conditions of around 6 GPa, ScVO₄ undergoes a non-reversible phase transition from the zircon structure to a fergusonite-type structure. scispace.com This high-pressure polymorph can be recovered as a metastable phase at ambient conditions. scispace.com

The crystal structure of this compound is defined by the tetragonal space group I4₁/amd. osti.govscispace.comresearchgate.net This space group assignment is consistently reported across various crystallographic studies. The fully oxidized ScVO₄ and its oxygen-deficient counterpart, ScVO₄₋ₓ, both crystallize in this space group. scispace.comcanada.ca The unit cell parameters for ScVO₄ have been determined through experimental measurements. For the defect zircon structure ScVO₄₋ₓ, the lattice parameters are reported as a = 6.77761(5) Å and c = 6.14045(8) Å. scispace.comcanada.ca

The table below provides a summary of the crystallographic data for this compound.

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I4₁/amd |

| a-axis (Å) | 6.77761(5) |

| c-axis (Å) | 6.14045(8) |

| Sc-O Bond Lengths (Å) | 2.15 (x4), 2.39 (x4) |

| V-O Bond Length (Å) | 1.74 |

Tetragonal Crystalline Structure of this compound

Advanced X-ray Diffraction Techniques for Structural Elucidation

Rietveld refinement of powder X-ray diffraction (XRD) data has been a crucial technique for the detailed structural analysis of this compound and its related compounds. This method allows for the refinement of crystal structure parameters, including lattice parameters, atomic positions, and site occupancies, by fitting a calculated diffraction pattern to the experimental data. For instance, Rietveld refinement has been employed to confirm the phase purity and determine the lattice parameters of Sc(Pₓ,V₁₋ₓ)O₄ solid solutions, which also crystallize in the zircon-type structure with the I4₁/amd space group. scispace.com The refinement of XRD patterns confirms the successful formation of these solid solutions and reveals a systematic shift in diffraction peak positions due to the substitution of larger V⁵⁺ ions with smaller P⁵⁺ ions. scispace.com

Synchrotron-based powder X-ray diffraction has been instrumental in studying the behavior of ScVO₄ under non-hydrostatic compression. scispace.com These high-resolution experiments have enabled the in-situ monitoring of structural changes at high pressures. Synchrotron XRD measurements were key in identifying the phase transition from the zircon structure to a fergusonite-type structure at approximately 6 GPa. scispace.com Furthermore, these studies confirmed that the fergusonite-type ScVO₄ can be recovered as a metastable phase at ambient pressure after pressure cycling. scispace.com The high intensity and resolution of synchrotron radiation are essential for detecting subtle structural changes and identifying new phases under extreme conditions.

Rietveld Refinement of X-ray Diffraction Data

Electron Diffraction and Transmission Electron Microscopy for Local Structure

While detailed studies specifically employing electron diffraction and transmission electron microscopy (TEM) for the local structure of ScVO₄ are not extensively reported in the provided context, these techniques are generally powerful tools for investigating local structural order, defects, and nanoscale features in crystalline materials. For other complex oxides, electron diffraction can provide crucial information about local symmetry and superstructures that may not be apparent from bulk X-ray diffraction data. TEM imaging can directly visualize the crystal lattice, allowing for the identification of dislocations, grain boundaries, and other defects that can influence the material's properties. In the context of the oxygen-deficient ScVO₄₋ₓ, for example, these techniques could potentially be used to probe the nature and distribution of the oxygen vacancies within the crystal lattice.

Selected Area Electron Diffraction (SAED)

Selected Area Electron Diffraction (SAED) is a pivotal technique in transmission electron microscopy (TEM) for determining the crystal structure of materials. numberanalytics.comwikipedia.org This method involves directing a focused electron beam onto a specific, chosen area of a sample and observing the resulting diffraction pattern. numberanalytics.com For polycrystalline or nanocrystalline samples, the diffraction pattern manifests as a series of concentric rings. wikipedia.org Each ring corresponds to a specific interplanar spacing (d-spacing) within the crystal lattice. In contrast, a single-crystal sample produces a pattern of distinct spots. wikipedia.org

In the study of this compound (ScVO₄) and related vanadium oxides, SAED is instrumental in confirming the crystalline nature of synthesized materials. For instance, analysis of vanadium oxide nanobelts can show diffraction patterns that confirm their orthorhombic structure. uu.nl The transition from an amorphous precursor to a crystalline phase is clearly identifiable with SAED; an initially diffuse ring pattern, characteristic of amorphous materials, transforms into a pattern of bright dots or rings upon crystallization. uu.nlresearchgate.net

While powerful for identifying crystallinity and obtaining lattice information, SAED has limitations, including restricted spatial resolution and potential inaccuracies in determining precise lattice parameters, especially for complex structures. numberanalytics.com

High-Resolution Transmission Electron Microscopy (HRTEM) for Lattice Imaging

High-Resolution Transmission Electron Microscopy (HRTEM) provides direct visualization of the atomic lattice of a crystalline material. This technique allows for the observation of lattice fringes, which are the periodic lines corresponding to the atomic planes in a crystal structure. researchgate.net

For vanadium oxides, HRTEM images reveal the arrangement of atomic columns and can confirm the structural integrity of nanocrystals. uu.nl In studies of V₂O₅ nanobelts, HRTEM has shown the typical atomic lattice arrangements of the orthorhombic structure and has been used to identify the growth direction of the nanostructures. uu.nl The presence of pervasive lattice fringes throughout a sample in an HRTEM image is a clear indicator of its crystalline nature. researchgate.net Furthermore, HRTEM is crucial for identifying the boundaries between different crystalline domains or between crystalline and amorphous regions within a sample. rsc.org By analyzing the Fourier transform of an HRTEM image, a diffraction pattern can be generated, providing crystallographic information that complements SAED data. uu.nlresearchgate.net

Structural Polymorphism and Metastable Phases in this compound Systems

Identification of Novel Crystalline Modifications

This compound primarily crystallizes in the zircon-type tetragonal structure under ambient conditions (space group I4₁/amd). scispace.comscispace.comull.es However, research has revealed the existence of novel crystalline modifications, particularly under high pressure or through specific synthesis pathways.

A significant finding is the pressure-induced phase transition from the zircon structure to a fergusonite-type monoclinic structure. scispace.comull.es This transition occurs at approximately 6 GPa and is accompanied by a substantial volume discontinuity of nearly 10%. scispace.comnih.gov Crucially, this fergusonite-type ScVO₄ can be recovered as a metastable phase at ambient conditions after the pressure is released, a discovery confirmed by X-ray diffraction and Raman spectroscopy. scispace.comull.esresearchgate.net

Another form of metastability is observed in oxygen-deficient compositions, denoted as ScVO₄₋ₓ. scispace.com This defect zircon structure, which maintains the tetragonal I4₁/amd space group, can be synthesized through the low-temperature oxidation of precursor compounds like ScVO₃. scispace.com This phase is considered metastable because the reduction of fully oxidized ScVO₄ does not yield this defect structure. scispace.com In-situ powder X-ray diffraction has been used to track the formation of this intermediate phase during the oxidation process. scispace.com

Additionally, studies on the crystallization of ScVO₄ from a melt have identified other phases, including bixbyite-type Sc₂O₃ and a metallic tetragonal phase, Sc₂VO₅, which form due to the vaporization of vanadium oxide at high temperatures. researchgate.net

Energetic Landscape of Polymorphic Transitions

The stability and transitions between different polymorphs are governed by their relative energies. Theoretical calculations, often employing density functional theory (DFT), are used to explore this energetic landscape.

For ScVO₄, first-principles calculations support the experimental findings of the zircon-to-fergusonite phase transition. scispace.comull.es DFT calculations have also been used to investigate the structural stability of the fergusonite and scheelite polymorphs of ScVO₄. acs.org These studies indicate that while some computational methods (like the PBEsol functional) cannot distinguish energetically between the scheelite and fergusonite structures, hybrid functionals with a higher fraction of Hartree-Fock exchange can stabilize the fergusonite monoclinic structure. acs.org This highlights the subtle interplay of electronic and structural properties in determining the ground state.

The pressure-induced zircon-to-fergusonite transition is a first-order phase transition, characterized by a large region of phase co-existence. scispace.com The fergusonite phase is found to be stiffer (i.e., has a higher bulk modulus) than the ambient-pressure zircon phase. scispace.comresearchgate.net The energetic landscape of related AVO₄ compounds shows that pressure often induces transitions to denser structures like scheelite or monazite, with the specific path depending on factors like cation size. ull.esresearchgate.net

Influence of Synthesis Conditions on Crystallographic Features

The resulting crystallographic features of this compound are highly dependent on the synthesis conditions, such as temperature, pressure, and the chemical pathway.

The standard zircon-type ScVO₄ is typically prepared via a solid-state ceramic route. scispace.comresearchgate.net However, altering these conditions can lead to different structural outcomes. For example, the metastable defect zircon structure, ScVO₄₋ₓ, is not formed by reducing ScVO₄ but is specifically obtained by the controlled, low-temperature oxidation (between 450 °C and 570 °C) of ScVO₃ or ScVO₃.₅₊ᵧ. scispace.com At higher temperatures (above 570 °C), full oxidation to the stable ScVO₄ phase occurs. scispace.com

High-pressure synthesis is another key method for accessing alternative crystallographic forms. The application of non-hydrostatic pressure of around 6 GPa is the specific condition required to transform zircon-type ScVO₄ into the metastable fergusonite polymorph. scispace.comull.esnih.gov

The growth of single crystals also presents unique challenges and outcomes. The floating zone (FZ) method, used to grow Nd:ScVO₄ crystals, can lead to the vaporization of vanadium oxide at high temperatures. researchgate.net This, in turn, triggers topological transitions that can result in the formation of not only the desired zircon-type ScVO₄ but also impurity phases like bixbyite-type Sc₂O₃ and tetragonal Sc₂VO₅. researchgate.net

The table below summarizes the crystallographic data for the different phases of this compound.

| Phase Name | Formula | Crystal System | Space Group | Lattice Parameters (Å) | Notes |

| Zircon-type ScVO₄ | ScVO₄ | Tetragonal | I4₁/amd (141) | a = 6.7776, c = 6.1404 scispace.com | Stable ambient pressure phase. |

| Fergusonite-type ScVO₄ | ScVO₄ | Monoclinic | I2/a (15) | a=5.035, b=11.106, c=5.293, β=95.95° | Metastable phase recovered after high-pressure treatment. scispace.com |

| Defect Zircon ScVO₄₋ₓ | ScVO₄₋ₓ | Tetragonal | I4₁/amd (141) | a = 6.7776, c = 6.1405 | Metastable oxygen-deficient phase. scispace.com |

Advanced Electronic Structure Theory and Experimental Characterization of Scandium Vanadium Tetraoxide

Density Functional Theory (DFT) for Electronic Band Structure

First-principles simulations based on Density Functional Theory (DFT) have been instrumental in modeling the physical properties of ScVO₄ polymorphs. ull.es These calculations are frequently performed using the Vienna Ab initio Simulation Package (VASP) with the projector augmented wave (PAW) method to accurately describe the electronic properties. ull.esscispace.com

Studies have investigated the electronic band structure of ScVO₄ in its ambient-pressure zircon-type structure and its high-pressure fergusonite-type phase. scispace.comresearchgate.net Calculations for the zircon structure indicate it is a direct band gap material, with both the valence band maximum and the conduction band minimum located at the Γ point of the Brillouin zone. ull.esscispace.com Similarly, the fergusonite phase is also calculated to have a direct band gap at the Γ point. ull.esscispace.com The calculated band gap for the zircon phase is approximately 2.5 eV, which is a slight underestimation compared to the experimental value of 2.75 eV, a common occurrence in DFT calculations. ull.esscispace.com For the fergusonite phase, the calculated band gap is 2.0 eV, compared to the measured value of 2.3 eV. ull.esscispace.comresearchgate.net

| Polymorph | Structure Type | Calculated Band Gap (Eg) | Experimental Band Gap (Eg) | Band Gap Type |

|---|---|---|---|---|

| Zircon-type ScVO₄ | Tetragonal | 2.5 eV ull.esscispace.com | 2.75 eV scispace.comresearchgate.net | Direct ull.esscispace.com |

| Fergusonite-type ScVO₄ | Monoclinic | 2.0 eV ull.esscispace.com | 2.3 eV scispace.comresearchgate.net | Direct ull.esscispace.com |

The analysis of the electronic density of states (DOS) provides insight into the atomic orbital contributions to the electronic bands. For zircon-type ScVO₄, calculations reveal that the upper portion of the valence band is primarily composed of O 2p states, with some contribution from V 3p states. scispace.com The lowest part of the conduction band is dominated by V 3d states and O 3p states, with a smaller contribution from Sc 3d states. scispace.com This indicates that the electronic structure near the Fermi level is largely determined by the molecular orbitals of the vanadate (VO₄³⁻) ion, although substitutions at the cation site can influence these electronic states. researchgate.net

In semiconductor materials like ScVO₄, the Fermi level lies within the band gap. The electronic structure near the Fermi level is primarily derived from the molecular orbitals of the vanadate ion. researchgate.net Cation substitution can influence these electronic states and, consequently, the material's properties. researchgate.net DFT calculations inherently involve computing the electron charge density distribution as part of the self-consistent field cycle. These calculations take into account the full nodal character of the all-electron charge-density distribution in the core region, providing a detailed map of electron density throughout the crystal lattice. ull.esscispace.com

Calculation of Electronic Density of States

First-Principles Investigations of Electronic Correlations

The behavior of electrons in some vanadium oxides is strongly influenced by electron-electron interactions, leading to phenomena characteristic of strongly correlated materials. nih.govaps.org

The Mott-Hubbard model describes materials that are insulators due to strong electron-electron repulsion, a concept central to understanding many transition metal oxides. numberanalytics.comarxiv.org Vanadium dioxide (VO₂), for instance, is a well-studied material where the interplay between Mott localization and structural distortions drives its metal-insulator transition. aps.org While the broader class of vanadium oxides is known for strong electron correlation effects, specific investigations into Mott-Hubbard physics directly within scandium vanadium tetraoxide are not extensively detailed in the current literature. Such physics is often explored in vanadium oxides where vanadium exhibits mixed or lower oxidation states than the +5 state typical in ScVO₄. nih.govscandium.orgwikipedia.org

A Peierls distortion is a structural distortion that can occur in one-dimensional or quasi-one-dimensional metallic chains, leading to the opening of a band gap and a transition to an insulating state. This mechanism, driven by electron-lattice coupling, is another key factor in the metal-insulator transition of materials like VO₂. aps.orgacs.orgresearchgate.net The coupling between electronic states and lattice vibrations (phonons) is a fundamental interaction in condensed matter physics. researchgate.netnih.govaps.org While electron-lattice coupling is implicitly included in DFT calculations of phonon modes and structural properties, detailed studies focusing on the role of Peierls instabilities or the specific nature of electron-lattice coupling in ScVO₄ are not prominent in available research. The focus has remained primarily on the electronic band structure and optical properties related to the stable zircon and metastable fergusonite phases. scispace.comresearchgate.net

Mott-Hubbard Physics in this compound

Spectroscopic Probes of Electronic States

Experimental techniques provide critical validation for theoretical calculations and offer direct measurements of the electronic properties of materials.

Optical absorption spectroscopy has been used to determine the band gap of ScVO₄ polymorphs. ull.esscispace.com These measurements confirmed the calculated trend of a smaller band gap in the fergusonite phase (2.3 eV) compared to the zircon phase (2.75 eV). ull.esscispace.comresearchgate.net The experiments were conducted across a range of pressures to study the zircon-to-fergusonite phase transition. ull.esresearchgate.net

Raman spectroscopy has also been employed to study ScVO₄, particularly to verify the phase transition from the zircon to the fergusonite structure under pressure. ull.esscispace.com This technique probes the vibrational modes of the crystal lattice, which are sensitive to changes in crystal structure and bonding. ull.es

X-ray Photoelectron Spectroscopy (XPS) for Electronic Core Levels and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the study of this compound (ScVO₄), XPS is instrumental in determining the oxidation states of the constituent elements: scandium, vanadium, and oxygen.

Studies have confirmed the +3 oxidation state for scandium and the +5 oxidation state for vanadium in ScVO₄. rsc.org The Sc 2p spectrum exhibits a doublet corresponding to the Sc 2p₃/₂ and Sc 2p₁/₂ spin-orbit components. For scandium oxide (Sc₂O₃), the Sc 2p₃/₂ peak is observed at a binding energy of 401.7 eV. surfacesciencewestern.comxpsfitting.com The vanadium 2p spectrum in ScVO₄ also shows a spin-orbit doublet (V 2p₃/₂ and V 2p₁/₂). The binding energies of these peaks are characteristic of the V⁵⁺ oxidation state. rsc.org For instance, in NaₓV₂O₅, distinct splitting of the V 2p lines is attributed to the coexistence of V⁴⁺ and V⁵⁺ ions. aps.org

The O 1s spectrum in ScVO₄ can be deconvoluted into multiple peaks, providing insights into the oxygen chemical environment. A primary peak is typically assigned to the lattice oxygen in the Sc-O and V-O bonds. Additional peaks at higher binding energies can indicate the presence of surface defects such as oxygen vacancies or surface-adsorbed species like hydroxides. rsc.org The presence of oxygen vacancies can be crucial in influencing the material's electronic and catalytic properties. rsc.org

Table 1: Representative XPS Binding Energies for Core Levels in this compound and Related Compounds.

| Element | Core Level | Compound | Binding Energy (eV) | Reference |

| Scandium | Sc 2p₃/₂ | Sc₂O₃ | 401.7 | surfacesciencewestern.comxpsfitting.com |

| Scandium | Sc 2p₃/₂ | Sc Metal | 398.45 | xpsfitting.com |

| Vanadium | V 2p₃/₂ | ScVO₄ | Confirmed V⁵⁺ state | rsc.org |

| Oxygen | O 1s | ScVO₄:Yb³⁺/Er³⁺ | ~529.57 (Lattice O) | rsc.org |

| Oxygen | O 1s | ScVO₄:Yb³⁺/Er³⁺ | ~531.97 (Defect/Hydroxide) | rsc.org |

X-ray Absorption Spectroscopy (XAS) for Local Electronic Environment

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of a specific absorbing atom. nih.govnumberanalytics.comansto.gov.au XAS is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For this compound, XANES at the vanadium K-edge can provide information on the oxidation state and coordination geometry of the vanadium atoms. The pre-edge features in the V K-edge XANES spectrum are particularly sensitive to the local symmetry of the VO₄ tetrahedra. The intensity and energy of these pre-edge peaks are indicative of the degree of distortion of the tetrahedral environment.

The EXAFS region provides quantitative information about the local atomic structure, including bond distances, coordination numbers, and the identity of neighboring atoms. By analyzing the EXAFS oscillations, the radial distribution of atoms around the central absorbing atom (e.g., vanadium or scandium) can be determined. This allows for a precise determination of the V-O and Sc-O bond lengths and the coordination environment of the metal centers. In studies of related perovskite materials, XAS has been used to observe changes in the local electronic structure and the formation of oxygen vacancies under different atmospheric conditions. sci-hub.se

Computational Analysis of Electronic Band Gaps and Optical Transitions

Influence of Scandium Doping on Vanadium Oxide Band Structures

Computational methods, particularly those based on Density Functional Theory (DFT), are crucial for understanding the electronic band structure of materials like this compound. scispace.com DFT calculations allow for the prediction of the band gap, density of states (DOS), and the nature of electronic transitions.

For zircon-type ScVO₄, DFT calculations predict a direct band gap. scispace.com The calculated band gap values can vary depending on the specific functional used in the calculation, with reported theoretical values for zircon-type ScVO₄ ranging from 2.43 eV to 3.2 eV. scispace.comresearchgate.net Experimental measurements have determined the band gap of zircon-type ScVO₄ to be approximately 2.75 eV. scispace.comresearchgate.net The top of the valence band is primarily composed of O 2p states, while the bottom of the conduction band is dominated by V 3d states. ull.es

The introduction of scandium as a dopant in other vanadium oxides, such as vanadium dioxide (VO₂), has been shown to influence the band structure. Scandium doping in VO₂ can increase the band gap, making the material more transparent in the visible region of the optical spectrum. researchgate.net This effect is attributed to the interaction between scandium and oxygen, which can alter the electronic states near the band edges. researchgate.net In general, doping with transition metals can introduce impurity energy levels within the band gap, affecting the material's optical and electrical properties. rasayanjournal.co.in

Table 2: Calculated and Experimental Band Gaps of this compound.

| Compound Phase | Calculation Method | Calculated Band Gap (eV) | Experimental Band Gap (eV) | Reference |

| Zircon-type ScVO₄ | DFT | 2.5 | 2.75 | scispace.comull.es |

| Fergusonite-type ScVO₄ | DFT | 2.0 | 2.3 | scispace.com |

| Zircon-type ScVO₄ | DFT (range) | 2.43 - 3.2 | - | scispace.comresearchgate.net |

Theoretical Prediction of Optical Conductivity Spectra

The optical properties of this compound can be theoretically predicted by calculating the complex dielectric function, from which the optical conductivity can be derived. These calculations are typically performed within the framework of DFT.

The theoretical optical conductivity spectrum reveals the nature of electronic transitions between the valence and conduction bands. For insulating materials like ScVO₄, the onset of optical absorption corresponds to the band gap energy. The spectrum typically shows peaks corresponding to direct interband transitions. For instance, in insulating VO₂, transitions involving oxygen 2p orbitals contribute significantly to the spectral weight at higher energies. arxiv.org

Calculations of the optical conductivity for related materials have shown that the spectrum can be influenced by factors such as crystal structure and the presence of defects. aps.org For example, in the vanadium-based kagome metal ScV₆Sn₆, the optical conductivity changes significantly across a structural phase transition, with new absorption peaks appearing in the low-temperature phase. aps.org Theoretical predictions of the optical conductivity of ScVO₄ are essential for understanding its potential applications in optical and electronic devices.

Charge Transfer Mechanisms and Ionic Bonding Characteristics

The bonding in this compound is predominantly ionic, arising from the electrostatic attraction between the positively charged scandium (Sc³⁺) and vanadium (V⁵⁺) cations and the negatively charged oxide (O²⁻) anions. savemyexams.comlibretexts.org This ionic character is a consequence of the large electronegativity difference between the metal and oxygen atoms.

Charge transfer is a fundamental process in ScVO₄, where electrons are transferred from the less electronegative metal atoms to the more electronegative oxygen atoms. savemyexams.com This transfer leads to the formation of the respective ions. The degree of covalency in the metal-oxygen bonds can also play a role. For instance, ab initio calculations have suggested that an increase in covalency in the scandium-oxygen bonds can drive structural transitions at high temperatures. acs.orguc.cl

Magnetic Ordering Phenomena and Spin Dynamics in Scandium Vanadium Tetraoxide Systems

Theoretical Frameworks for Magnetic Interactions

The magnetic properties of scandium vanadium tetraoxide systems are intrinsically linked to their electronic structure and stoichiometry. While pure, fully oxidized this compound (ScVO₄) is a diamagnetic material due to the V⁵⁺ (d⁰ configuration) and Sc³⁺ (d⁰ configuration) ions having no unpaired electrons, magnetic phenomena emerge in defect structures, particularly oxygen-deficient phases denoted as ScVO₄₋ₓ. scispace.comwikipedia.org The presence of oxygen vacancies leads to the reduction of some vanadium ions from V⁵⁺ to V⁴⁺ (d¹ configuration), introducing localized magnetic moments into the crystal lattice. scispace.comcins.ca

The interaction between the magnetic moments of V⁴⁺ ions in ScVO₄₋ₓ systems is governed by several exchange mechanisms. These interactions are mediated through the non-magnetic ions in the lattice, primarily the oxygen anions.

Superexchange Interaction: This is a prominent indirect exchange mechanism in many insulating oxides. In the context of ScVO₄₋ₓ, the magnetic coupling between two V⁴⁺ ions would be mediated by an intervening oxygen atom. The strength and sign (ferromagnetic or antiferromagnetic) of the superexchange interaction are highly dependent on the V-O-V bond angle and distance, as dictated by the Goodenough-Kanamori rules. Given the zircon-type structure, where VO₄ tetrahedra are isolated, the interactions between V⁴⁺ centers are expected to be weak and occur over longer distances, potentially through more complex pathways in the lattice. scispace.comaip.org

Double-Exchange Interaction: This mechanism is relevant in mixed-valence systems where an electron can hop between two metal ions with different oxidation states (e.g., V⁴⁺ and V⁵⁺) through an intermediary anion. This process facilitates ferromagnetic coupling by aligning the spins of the ions to allow for electron delocalization, which lowers the kinetic energy of the system. While ScVO₄₋ₓ is a mixed-valence compound, the localized nature of the V⁴⁺ centers and the insulating properties of the host lattice may limit the efficiency of this mechanism. mdpi.com

Itinerant Magnetism: In materials where magnetic electrons are delocalized and part of the conduction band, magnetism can arise from the collective behavior of these electrons. However, ScVO₄₋ₓ is generally considered an insulator or semiconductor, making itinerant magnetism a less likely primary mechanism. aip.orgresearchgate.net

In practice, the magnetic behavior of ScVO₄₋ₓ is dominated by the presence of isolated or weakly interacting paramagnetic V⁴⁺ centers, suggesting that the exchange interactions are not strong enough to induce long-range magnetic order at typical measurement temperatures. scispace.comresearchgate.net

Computational methods, particularly those based on Density Functional Theory (DFT), are crucial for understanding the electronic structure and potential magnetic configurations of materials like this compound. lsbu.ac.ukarxiv.orgfrontiersin.org These models provide insights that can be difficult to obtain experimentally.

For ScVO₄ systems, DFT calculations can be used to:

Determine Electronic Structure: Calculations of the band structure and density of states (DOS) can confirm the insulating nature of stoichiometric ScVO₄ and show how the introduction of oxygen defects and V⁴⁺ ions creates states within the band gap. lsbu.ac.ukmaterialsproject.org

Model Defect Energetics: DFT can be used to calculate the formation energies of oxygen vacancies, helping to understand the stability of the ScVO₄₋ₓ phase. researchgate.net

Predict Magnetic Ground States: By placing V⁴⁺ ions at different positions in a supercell model of the ScVO₄ lattice, DFT can calculate the total energy for various spin configurations (e.g., ferromagnetic vs. antiferromagnetic). The results of such calculations for similar vanadium oxide systems have shown that the magnetic ground state is often antiferromagnetic. mdpi.comnih.gov However, for the dilute and disordered V⁴⁺ moments in ScVO₄₋ₓ, a paramagnetic state is more likely, which would be represented computationally by negligible energy differences between various spin arrangements.

Analyze Spin-Lattice Coupling: Computational models can quantify how the introduction of a V⁴⁺ ion (a spin center) affects the local crystal structure, such as bond lengths and angles around the defect. This provides a microscopic view of the spin-lattice interactions. mpie.deaps.org

Neural Network Potentials (NNPs) that incorporate spin degrees of freedom are an emerging computational technique that can accelerate simulations of complex magnetic systems by learning from DFT data, allowing for the efficient exploration of various spin configurations. arxiv.org

Exchange Mechanisms in Sc-V-O Systems

Spin-Lattice Coupling and Magnetostructural Transitions

Spin-lattice coupling refers to the interaction between the magnetic degrees of freedom (spins) and the crystallographic lattice degrees of freedom (atomic positions, unit cell dimensions). mpie.de This coupling can lead to phenomena such as magnetostriction or, more dramatically, magnetostructural transitions, where a change in the magnetic state drives a structural phase transition, or vice-versa. aps.orgacs.org

In the ScVO₄₋ₓ system, while no sharp, cooperative magnetostructural transition is observed (consistent with the lack of long-range magnetic order), evidence for spin-lattice coupling exists at a local level. scispace.comacs.org

Influence of Defects on Lattice: The creation of a paramagnetic V⁴⁺ center is concurrent with the creation of an oxygen vacancy. This point defect inherently distorts the local lattice, changing nearby bond lengths and angles. scispace.comresearchgate.net The unit cell parameters of ScVO₄₋ₓ are measurably different from those of stoichiometric ScVO₄, providing clear evidence that the defects which are also the source of magnetism (V⁴⁺ ions) are coupled to the lattice structure. scispace.comcins.canih.gov

Absence of Cooperative Transition: The low concentration and disordered nature of the V⁴⁺ spin centers in ScVO₄₋ₓ prevent the cooperative ordering necessary to drive a macroscopic structural phase transition. The interactions are too weak to overcome the thermal energy and elastic energy of the lattice to establish a new, uniform structural and magnetic phase. researchgate.netscribd.com

Broadening of NMR Peaks: Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy on ⁴⁵Sc nuclei in ScVO₄₋ₓ shows significant peak broadening compared to pure ScVO₄. This broadening is attributed to the proximity of the Sc nuclei to the paramagnetic V⁴⁺ centers, demonstrating an interaction between the localized spins and the surrounding atoms in the lattice. scispace.comnih.gov

Relationship between Crystal Structure and Magnetic Ordering

The magnetic properties of this compound are intrinsically linked to its crystal structure. Stoichiometric ScVO₄ adopts the zircon (ZrSiO₄) type structure, which belongs to the tetragonal space group I4₁/amd. scispace.com This structure is characterized by isolated VO₄ tetrahedra and ScO₈ dodecahedra, where the polyhedra share edges and corners. rsc.org In this arrangement, the vanadium atoms are relatively far apart, separated by the non-magnetic Sc³⁺ and O²⁻ ions. This isolation of the vanadium centers suggests that direct exchange interactions between them are weak, which would typically result in paramagnetic behavior or weak magnetic ordering at very low temperatures if magnetic ions were present.

However, studies have revealed the existence of an oxygen-deficient phase, ScVO₄-x, which maintains the tetragonal zircon structure but with disordered oxygen vacancies. scispace.com The presence of these defects is crucial, as they can locally alter the geometry and the distances between vanadium ions, potentially creating pathways for superexchange interactions mediated by the oxygen ions. The formation of ScVO₄-x is an intermediate step in the oxidation of ScVO₃ to ScVO₄ and is not a topotactic process, involving a complete reconstruction of the crystal lattice from the bixbyite structure of the precursor. scispace.com The existence of vacancies and defects has been shown to play a significant role in adjusting the magnetic properties of ScVO₄ crystals. rsc.orgresearchgate.net For comparison, other orthovanadates with the same zircon structure, such as terbium orthovanadate (TbVO₄), are known to exhibit antiferromagnetic ordering. researchgate.net

Table 1: Crystallographic Data for this compound (ScVO₄)

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Tetragonal | scispace.com |

| Space Group | I4₁/amd | scispace.com |

| Lattice Parameters (a, c) | a = 6.78 Å, c = 6.12 Å | |

| Atomic Coordinates (Sc) | (0, 0, 0) | |

| Atomic Coordinates (V) | (0, 0, 0.5) | |

| Atomic Coordinates (O) | (0, 0.197, 0.32) |

Role of Vanadium Oxidation States in Magnetic Behavior

The oxidation state of vanadium is the primary determinant of the magnetic behavior in this compound. In the stoichiometric compound, ScVO₄, scandium exists in its stable +3 oxidation state. scandium.org To maintain charge neutrality, vanadium must be in the +5 oxidation state (V⁵⁺). The electron configuration of V⁵⁺ is [Ar] 3d⁰, meaning it has no unpaired d-electrons. Consequently, stoichiometric ScVO₄ is expected to be diamagnetic.

The emergence of magnetism is directly tied to the oxygen-deficient phase, ScVO₄-x. scispace.com The removal of oxygen anions (O²⁻) from the lattice requires a compensatory reduction of the cation charge. Since Sc³⁺ is redox-inactive, this charge compensation occurs through the reduction of V⁵⁺ to a lower oxidation state, most commonly V⁴⁺ ([Ar] 3d¹). Each V⁴⁺ ion possesses one unpaired electron, introducing a localized magnetic moment into the material. The concentration of these paramagnetic V⁴⁺ centers is therefore directly proportional to the oxygen deficiency, x.

Vanadium is well-known for its ability to adopt multiple stable oxidation states, including +2, +3, +4, and +5, each with a distinct color in aqueous solution and unique magnetic properties due to the varying number of d-electrons. studysmarter.co.ukwikipedia.orgdocbrown.info The presence of mixed valence states (V⁵⁺ and V⁴⁺) in ScVO₄-x is the fundamental reason for its potential magnetic character.

Investigation of Localized Versus Delocalized Spin States

Understanding whether the unpaired electrons responsible for magnetism are fixed to individual vanadium atoms (localized) or are free to move through the crystal lattice (delocalized) is key to fully characterizing the magnetic nature of ScVO₄-x.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Centers

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful and direct technique for studying materials with unpaired electrons, making it ideal for investigating the V⁴⁺ centers in ScVO₄-x. The technique can provide detailed information about the local environment and electronic structure of paramagnetic ions.

In ScVO₄-x, an ESR experiment would be expected to produce a characteristic spectrum for the V⁴⁺ (S=1/2) ions. Because the most abundant vanadium isotope, ⁵¹V, has a nuclear spin of I=7/2, the interaction (hyperfine coupling) between the electron spin and the nuclear spin would split the ESR signal into eight distinct lines. researchgate.net The precise position of these lines (the g-factor) and the spacing between them (the hyperfine coupling constant) are highly sensitive to the local symmetry of the V⁴⁺ ion within the crystal lattice. Analysis of these parameters can confirm the oxidation state and provide insight into the nature of the chemical bonds between vanadium and oxygen. researchgate.net

While direct ESR studies on ScVO₄-x are not widely reported, the technique has been successfully applied to probe paramagnetic dopants, such as Gd³⁺, within the ScVO₄ host lattice, demonstrating its suitability for characterizing localized paramagnetic centers in this material. rsc.org

Computational Analysis of Magnetic Moments

Computational methods, particularly those based on Density Functional Theory (DFT), provide a theoretical framework for investigating the electronic and magnetic properties of materials like this compound. researchgate.net These ab initio calculations can predict the stable crystal structure, electronic band structure, and the magnitude of magnetic moments on individual atoms. researchgate.netuc.cl

For ScVO₄-x, computational analysis can be used to model the effect of oxygen vacancies on the lattice and electronic structure. By calculating the distribution of electron spin density, it is possible to determine whether the magnetic moment arising from the V⁴⁺ ion is localized to that specific atomic site or is spread over neighboring atoms. The analysis of the calculated density of states (DOS) and band structure can distinguish between localized and delocalized electronic states. A narrow band associated with the vanadium d-orbitals within the band gap would indicate localized spin states, characteristic of a magnetic insulator. Conversely, if these d-orbitals contribute to the conduction band and are spread over a range of energies, it would suggest delocalized electrons and potentially metallic or half-metallic behavior. arxiv.org DFT calculations for the related terbium orthovanadate (TbVO₄) have successfully confirmed its antiferromagnetic ground state and provided values for the magnetic moments, validating the use of this approach for understanding the magnetism in orthovanadate systems. researchgate.net

Phase Transition Dynamics and Thermodynamic Stability of Scandium Vanadium Tetraoxide

Theoretical Predictions of Phase Transition Temperatures and Pressures

Theoretical studies, primarily employing ab initio calculations based on density functional theory (DFT), have been instrumental in predicting the high-pressure behavior of Scandium Vanadium Tetraoxide. These computational models provide fundamental insights into the stability of its various crystalline forms.

At ambient conditions, this compound crystallizes in the tetragonal zircon-type structure, which belongs to the space group I4₁/amd. scispace.com In this ground-state configuration, the vanadium atoms are tetrahedrally coordinated with oxygen, while the scandium atoms are coordinated with eight oxygen atoms. scispace.com Ab initio calculations have been performed to determine the ground-state parameters by minimizing the total energy of the crystal structure. These calculations provide theoretical values for lattice parameters and bulk modulus, which are found to be in good agreement with experimental data. scispace.comnih.gov For instance, theoretical calculations place the bulk modulus of the zircon phase at 178 GPa. scispace.com Under non-hydrostatic compression, the fergusonite phase is found to be stiffer than the ambient-pressure zircon phase, a finding corroborated by both experimental and theoretical bulk moduli. nih.govull.es

Interactive Table 1: Ground-State Parameters of Zircon-Type ScVO₄

| Parameter | Theoretical Value | Experimental Value | Reference |

| Crystal Structure | Zircon-type (I4₁/amd) | Zircon-type (I4₁/amd) | scispace.com |

| Bulk Modulus (B₀) | 178 GPa | - | scispace.com |

| Band Gap | 2.43-3.2 eV | 2.75 eV | nih.govresearchgate.net |

Computational simulations have predicted several pressure-induced phase transitions for ScVO₄. Ab initio calculations confirmed that the zircon structure transforms into a denser scheelite-type structure (space group I4₁/a) at a calculated pressure of 5.8 GPa. scispace.com These calculations also predicted the existence of a second transition at 9 GPa. scispace.com Further studies using density-functional perturbation theory (DFPT) identified this second transition as a displacive second-order ferroelastic transformation from the scheelite to a fergusonite (I2/a) structure. harvard.edu

Interestingly, simulations of non-hydrostatic compression predict a direct transition from the zircon structure to a fergusonite-type structure at around 6 GPa, accompanied by a significant volume collapse of nearly 10%. nih.govull.es This theoretical finding aligns with experimental results under similar non-hydrostatic conditions. nih.govull.es The choice of computational method can also influence the results; for example, distinguishing between the scheelite and fergusonite structures can be challenging with some DFT functionals, while hybrid functionals that accurately reproduce ionic sizes can stabilize the fergusonite structure in simulations. lsbu.ac.uk

Interactive Table 2: Predicted and Experimental High-Pressure Phase Transitions of ScVO₄

| Transition Pathway | Predicted Pressure | Experimental Pressure | Conditions/Notes | Reference |

| Zircon → Scheelite | 5.8 GPa | 8.2 - 8.7 GPa | Hydrostatic | scispace.comaps.org |

| Scheelite → Fergusonite | 9 GPa | >18.2 GPa | Second-order transition | harvard.eduaps.org |

| Zircon → Fergusonite | ~6 GPa | ~6 GPa | Non-hydrostatic compression | nih.govull.es |

Ground-State Parameters and Energy Minimization

Experimental Detection and Characterization of Phase Transitions

Experimental investigations have confirmed the phase transitions predicted by theoretical models, primarily through high-pressure diffraction and spectroscopic techniques.

High-pressure powder X-ray diffraction (XRD) has been a key technique in characterizing the structural transformations of ScVO₄. Synchrotron-based XRD measurements under non-hydrostatic compression revealed a non-reversible phase transition from the zircon to the fergusonite-type structure at approximately 6 GPa. nih.govull.es A crucial finding from these studies is that the fergusonite-type phase of ScVO₄ can be recovered as a metastable polymorph at ambient conditions after the pressure is released. nih.govull.es While high-pressure XRD studies at room temperature are well-documented, specific studies focusing on temperature-dependent XRD to induce and characterize phase transitions in pure ScVO₄ are less common in the available literature. However, in-situ XRD has been used to monitor the structural integrity of ScVO₄ during high-temperature chemical synthesis, confirming the stability of the zircon phase up to 1000 °C during oxidation processes. scispace.com

Temperature-Dependent X-ray Diffraction Studies

Metal-Insulator Transition (MIT) Phenomena in this compound

Many vanadium oxides, such as Vanadium Dioxide (VO₂) and Vanadium Sesquioxide (V₂O₃), are renowned for exhibiting a metal-insulator transition (MIT), where the material switches from an electrically insulating to a metallic state with changes in temperature or pressure. mdpi.comberkeley.edu This transition is linked to dramatic changes in electronic and crystal structure. aps.org

In the case of this compound, however, the available research describes it as an insulator, and there is no direct evidence to suggest it undergoes a true metal-insulator transition. nih.govwikipedia.org At ambient pressure, the zircon phase of ScVO₄ has a measured band gap of approximately 2.75 eV. nih.govull.es Upon transitioning to the high-pressure fergusonite phase, the band gap narrows to about 2.3 eV. nih.govull.es This change in the electronic band gap is a consequence of the structural phase transformation but does not represent a transition to a metallic state. Scandium oxide (Sc₂O₃) itself is a wide-band-gap insulator. wikipedia.org Therefore, while ScVO₄ exhibits significant changes in its electronic properties linked to its structural phases, it is properly classified as an insulator whose band gap can be modulated by pressure, rather than a material exhibiting a metal-insulator transition.

Mechanism and Driving Forces of Phase Transitions

The principal phase transitions observed in this compound are not metal-insulator transitions in the classic sense but are pressure-induced structural transformations. At ambient conditions, ScVO₄ crystallizes in the zircon-type tetragonal structure (space group I4₁/amd). scispace.com As pressure is applied, it undergoes a sequence of changes to denser, more stable polymorphs.

The primary transition is from the zircon structure to a scheelite-type structure (space group I4₁/a). arxiv.orgarxiv.org This is a first-order reconstructive phase transition, characterized by a significant volume change and the coexistence of both phases over a wide pressure range. arxiv.orgull.es The driving force for this transformation is the applied pressure, which makes the denser scheelite structure energetically more favorable. Ab-initio calculations confirm that the enthalpy of the scheelite phase becomes lower than that of the zircon phase at high pressures. researchgate.net

The specific mechanism is believed to be driven by elastic shear strain. scispace.com Phonon softening, particularly of the external T(Eg) mode, is observed as the pressure approaches the transition point. This softening indicates a dynamical instability in the zircon lattice, which ultimately triggers the rearrangement of atoms into the scheelite structure. scispace.com In the zircon structure, vanadium is tetrahedrally coordinated, and scandium is coordinated to eight oxygen atoms; these coordination polyhedra are rearranged during the transition. scispace.comull.es

Under further compression, a second transition from the scheelite phase to a monoclinic fergusonite-type structure (space group I2/a) is predicted by calculations and has been observed experimentally. scispace.comlsbu.ac.uk This scheelite-to-fergusonite transition is a second-order, ferroelastic displacive transition, involving only small atomic movements and a slight distortion of the tetrahedral VO₄ units. scispace.comarxiv.org

Interestingly, under non-hydrostatic compression conditions, ScVO₄ can undergo a direct transition from the zircon to the fergusonite structure at around 6 GPa, bypassing the scheelite phase. ull.es

Effects of Doping and External Stimuli on Transition

External stimuli, primarily pressure and temperature, are the key factors controlling the phase transitions in ScVO₄.

External Stimuli:

Pressure: High pressure is the most studied stimulus for inducing phase transitions in ScVO₄. The onset of the zircon-to-scheelite transition occurs at approximately 8.0–8.7 GPa. scispace.comarxiv.org The transition is sluggish, with both phases coexisting up to pressures as high as 23.4 GPa. arxiv.org The subsequent scheelite-to-fergusonite transition has been detected at pressures beyond 18.2 GPa. scispace.comlsbu.ac.uk The use of non-hydrostatic pressure can alter the transition pathway, inducing a direct zircon-to-fergusonite transformation at a lower pressure of about 6 GPa. ull.es

Temperature: While high-pressure studies are more common, temperature can also induce phase transitions in related orthovanadates. For instance, in the analogous compound BiVO₄, a similar zircon-to-scheelite transition occurs at ambient pressure at temperatures around 653–690 K. acs.org High-temperature studies on ScVO₄ itself have focused more on its decomposition and stability near the melting point rather than solid-state transitions. researchgate.netacs.org

Doping: The effect of doping on the pressure-induced structural transition temperatures of ScVO₄ is not extensively documented in available research. Studies involving doping ScVO₄ with ions such as Yb³⁺, Er³⁺, Li⁺, Ca²⁺, and Gd³⁺ have primarily focused on modifying its luminescence properties for applications like temperature sensing and have confirmed that the zircon structure is maintained at low doping concentrations. rsc.orgresearchgate.net However, in related compounds, doping is known to have a significant impact. For example, doping BiVO₄ with Eu³⁺ alters the stable phase at ambient pressure and the subsequent pressure-induced transition sequence. acs.org In other complex oxides, doping can cause non-monotonic changes in the structural transition temperature. arxiv.org It is therefore reasonable to infer that doping ScVO₄ would modulate the critical pressures and temperatures for its structural transitions, likely by introducing local strain and altering the lattice dynamics, but specific data remains scarce.

| Transition | Initial Phase (Space Group) | Final Phase (Space Group) | Onset Pressure (GPa) | Conditions | Reference |

|---|---|---|---|---|---|

| Zircon → Scheelite | Zircon (I4₁/amd) | Scheelite (I4₁/a) | ~8.7 | Hydrostatic | scispace.comarxiv.org |

| Scheelite → Fergusonite | Scheelite (I4₁/a) | Fergusonite (I2/a) | >18.2 | Hydrostatic | scispace.comlsbu.ac.uk |

| Zircon → Fergusonite | Zircon (I4₁/amd) | Fergusonite (I2/a) | ~6.0 | Non-hydrostatic | ull.es |

Kinetic Aspects of Phase Transformations

The kinetics of phase transformations describe the rate and pathway through which a material changes from one state to another, governed by processes of nucleation and growth.

The pressure-induced zircon-to-scheelite transformation in ScVO₄ is a first-order transition, which inherently proceeds via nucleation and growth. ull.esbhu.ac.iniupac.org This is strongly supported by experimental observations. The transition is described as "sluggish," with a very wide pressure range of phase coexistence (~10 GPa), indicating a significant kinetic barrier to the transformation. arxiv.orgarxiv.org

The process begins with the formation of small, stable nuclei of the new (scheelite) phase within the parent (zircon) matrix. rsc.orgbhu.ac.in These nuclei are more likely to form at defect sites or regions of high stress. bhu.ac.in In non-hydrostatic experiments on the related GdVO₄, it was observed that grains with higher deviatoric strains transform at lower pressures, suggesting that localized stress can lower the nucleation barrier. aps.org Once stable nuclei are formed, they grow at the expense of the original phase until the transformation is complete. bhu.ac.in The slow, sluggish nature of the transition in ScVO₄ implies that either the nucleation rate, the growth rate, or both are slow, which is common in solid-state reconstructive transformations that require significant atomic rearrangement. arxiv.orgnju.edu.cn Some studies have proposed a martensitic mechanism for the zircon-scheelite transformation, which involves a cooperative, diffusionless shear movement of atoms. aps.org

The reversibility of a phase transition and its associated hysteresis (the lag between the forward and reverse transition points) are critical kinetic characteristics.

Zircon-to-Scheelite/Fergusonite: The primary zircon-to-scheelite transition is consistently reported as irreversible . scispace.comarxiv.orgarxiv.org Upon release of pressure, ScVO₄ does not revert to the zircon structure. Instead, the high-pressure scheelite phase is retained as a metastable polymorph at ambient conditions. arxiv.orglsbu.ac.uk Similarly, the direct zircon-to-fergusonite transition observed under non-hydrostatic pressure is also irreversible and exhibits a large pressure hysteresis, with the fergusonite phase being recoverable at ambient pressure. ull.es This irreversibility is characteristic of first-order reconstructive transitions with high activation energies, where the system becomes trapped in a metastable state rather than overcoming the kinetic barrier to return to the original phase.

Scheelite-to-Fergusonite: In contrast, the higher-pressure scheelite-to-fergusonite transition is found to be reversible with little to no hysteresis. lsbu.ac.ukarxiv.org This behavior is expected for a second-order, displacive transition, where the structural change involves only small atomic displacements and does not require breaking and reforming major chemical bonds, thus facing a much lower kinetic barrier. arxiv.orgarxiv.org

| Transition Pathway | Reversibility | Hysteresis | Reference |

|---|---|---|---|

| Zircon → Scheelite | Irreversible | Large (Metastable phase recovered) | scispace.comarxiv.orglsbu.ac.uk |

| Scheelite → Fergusonite | Reversible | Little to none | lsbu.ac.ukarxiv.org |

| Zircon → Fergusonite (non-hydrostatic) | Irreversible | Large (Metastable phase recovered) | ull.es |

Nucleation and Growth Mechanisms

Thermodynamic Stability Relative to Constituent Oxides

The thermodynamic stability of a multi-component oxide like ScVO₄ is assessed by its Gibbs free energy of formation relative to its constituent binary oxides, namely scandium oxide (Sc₂O₃) and a corresponding vanadium oxide (e.g., V₂O₅). A negative Gibbs free energy for the formation reaction (e.g., ½Sc₂O₃ + ½V₂O₅ → ScVO₄) indicates that the ternary compound is stable against decomposition into its binary constituents under given conditions.

Experimental and computational studies provide insight into the stability of ScVO₄. High-temperature stability studies of Nd:ScVO₄ grown from a melt show that the process involves thermally induced vaporization of vanadium oxide. researchgate.netacs.org The resulting crystallized material contains not only the desired zircon-type ScVO₄ but also bixbyite-type Sc₂O₃ and another phase, tetragonal Sc₂VO₅. researchgate.netacs.org The presence of Sc₂O₃ as a separate phase indicates that under these high-temperature, melt-growth conditions, ScVO₄ can coexist with or partially decompose into its constituent scandium oxide. Ab initio calculations support that these high-temperature transformations, driven by an increase in the covalency of scandium-oxygen bonds, are energetically favored. researchgate.netacs.org

Advanced Spectroscopic Characterization of Scandium Vanadium Tetraoxide

Vibrational Spectroscopy for Structural Fingerprinting

Vibrational spectroscopy serves as a powerful non-destructive tool for probing the atomic vibrations and crystal structure of materials. For scandium vanadium tetraoxide, both Raman and Fourier Transform Infrared (FTIR) spectroscopy provide a "fingerprint" of its unique structural arrangement.

Raman Spectroscopy for Phonon Modes and Lattice Dynamics

Raman spectroscopy of this compound, which crystallizes in a tetragonal zircon-type structure at ambient conditions, has been investigated to understand its lattice dynamics. dntb.gov.ua High-pressure studies have been particularly insightful, revealing phase transitions and the behavior of its phonon modes. researchgate.net

At ambient pressure, ScVO4 exhibits several Raman-active modes. These modes are associated with the vibrations of the VO4 tetrahedra and the motion of the Sc³⁺ cations within the crystal lattice. The external modes correspond to the motion of the VO4 units, while the internal modes arise from the vibrations within the VO4 tetrahedra.

Under increasing pressure, this compound undergoes a phase transition from the zircon structure to a scheelite-type structure at approximately 8.2 GPa. dntb.gov.uaresearchgate.net This transition is irreversible. researchgate.net Further compression beyond 18.2 GPa leads to a second phase transition, believed to be to a fergusonite-type structure. dntb.gov.uaresearchgate.net The Raman spectra clearly depict these transitions through the appearance of new peaks and changes in the pressure coefficients of the existing modes. researchgate.netresearchgate.net

The table below summarizes the observed Raman modes for the zircon and scheelite phases of ScVO4 at different pressures.

| Phase | Mode Assignment | Wavenumber (cm⁻¹) at ~1 atm | Wavenumber (cm⁻¹) at higher pressure |

| Zircon | Eg | 163 | Increases with pressure |

| Zircon | B1g | 258 | Increases with pressure |

| Zircon | A1g | 379 | Increases with pressure |

| Zircon | B1g | 489 | Increases with pressure |

| Zircon | Eg | 815 | Increases with pressure |

| Zircon | A1g (ν₁) | 903 | Increases with pressure |

| Scheelite | T(Eg) | - | 183 (at 8.2 GPa) |

| Scheelite | ν₂(Ag) | - | 283 (at 8.2 GPa) |

This table is based on data from high-pressure Raman scattering studies. researchgate.netresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy complements Raman spectroscopy by probing infrared-active vibrational modes. In metal oxides, FTIR is particularly sensitive to the stretching and bending vibrations of the metal-oxygen bonds. For ScVO4, the FTIR spectrum is dominated by the vibrations of the vanadate (VO4) groups.

The primary absorption bands in the FTIR spectrum of ScVO4 are associated with the stretching and bending modes of the V-O bonds within the VO4 tetrahedra. The antisymmetric stretching mode (ν₃) of the VO4 group typically appears as a strong and broad band in the high-frequency region of the mid-IR spectrum. The symmetric stretching mode (ν₁), while often weaker in the IR, can also be observed. The bending modes (ν₂ and ν₄) of the VO4 tetrahedra are found at lower frequencies. Studies on various metal vanadates show that metal-oxide bending modes typically appear around 400 cm⁻¹, while metal-oxide stretching bands are observed around 500 cm⁻¹. aps.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| V-O Antisymmetric Stretch (ν₃) | 800 - 1000 |

| V-O Symmetric Stretch (ν₁) | ~900 |

| O-V-O Bending (ν₄) | 400 - 500 |

| O-V-O Bending (ν₂) | ~300 - 400 |

This table provides a generalized representation of expected FTIR bands for a vanadate compound.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. byjus.comthermofisher.com

Quantitative Chemical State Analysis of Vanadium and Scandium

In this compound, both scandium and vanadium are expected to be in their +3 and +5 oxidation states, respectively. XPS analysis can confirm these oxidation states by measuring the binding energies of the core-level electrons.

For vanadium, the V 2p region is analyzed. The V 2p spectrum shows two peaks, V 2p₃/₂ and V 2p₁/₂, due to spin-orbit coupling. The binding energy of the V 2p₃/₂ peak for V⁵⁺ in oxides is typically observed around 517.2 eV. surfacesciencewestern.com In contrast, the V 2p₃/₂ peak for V⁴⁺ is found at a lower binding energy, around 515.8 eV. surfacesciencewestern.com

For scandium, the Sc 2p region is examined. The Sc 2p₃/₂ peak for Sc³⁺ in Sc₂O₃ is located at approximately 401.7 eV. surfacesciencewestern.comxpsfitting.com The Sc 2p₁/₂ peak appears at a higher binding energy. xpsfitting.com The absence of lower binding energy components would indicate the absence of metallic scandium (Sc⁰), which has a Sc 2p₃/₂ binding energy of around 398.45 eV. surfacesciencewestern.comxpsfitting.com

A study on Bi-doped ScVO₄ found the characteristic peaks for Bi³⁺ at 159.3 eV (4f₇/₂) and 164.6 eV (4f₅/₂), which is consistent with the literature for Bi₂O₃. researchgate.net This indicates that the XPS technique is sensitive enough to determine the chemical states of constituent and dopant elements in the ScVO₄ matrix.

| Element | Orbital | Oxidation State | Expected Binding Energy (eV) |

| Vanadium | V 2p₃/₂ | V⁵⁺ | ~517.2 |

| Scandium | Sc 2p₃/₂ | Sc³⁺ | ~401.7 |

| Oxygen | O 1s | O²⁻ (lattice) | ~529.7 |

This table is compiled from reference data for vanadium and scandium oxides. surfacesciencewestern.com

Surface Chemistry and Oxidation State Distribution

XPS is highly sensitive to the surface of a material, typically probing the top 2-10 nm. acs.org This makes it an excellent tool for studying the surface chemistry and any deviation from the bulk composition or oxidation states. For instance, the surface of ScVO₄ could potentially exhibit different oxidation states due to atmospheric exposure or processing conditions.

Analysis of the O 1s spectrum can provide information about the different oxygen species present. The main peak for lattice oxygen in oxides is typically found around 529.7 eV. surfacesciencewestern.com Higher binding energy components may indicate the presence of surface hydroxides (O-H), adsorbed water, or carbonate species.

Depth profiling, where layers of the material are removed by ion sputtering in conjunction with XPS analysis, can be used to investigate the distribution of oxidation states from the surface into the bulk of the material. This would reveal if, for example, there is any surface reduction of V⁵⁺ to V⁴⁺.

Electron Energy Loss Spectroscopy (EELS) for Local Electronic Structure

Electron Energy Loss Spectroscopy (EELS) is a technique performed in a transmission electron microscope (TEM) that analyzes the energy loss of electrons as they pass through a thin sample. wikipedia.orgepfl.ch It provides information about the local electronic structure, elemental composition, and optical properties with high spatial resolution. epfl.ch

The EELS spectrum can be divided into the low-loss and core-loss regions. The low-loss region, including the zero-loss peak and plasmon peaks, provides information about the band structure and dielectric properties. The core-loss region shows ionization edges that are characteristic of the elements present. wikipedia.org The fine structure near these edges, known as the Energy Loss Near Edge Structure (ELNES), is sensitive to the local chemical environment, including coordination and oxidation state. dntb.gov.ua

For ScVO₄, the vanadium L-edge and the oxygen K-edge are of particular interest. The V L-edge (L₂,₃) arises from the excitation of 2p electrons to unoccupied 3d states. The shape and energy position of the V L-edge are highly dependent on the oxidation state of vanadium. For V⁵⁺, the L₃ peak is typically sharp and well-defined. The O K-edge fine structure can provide information about the hybridization between the oxygen 2p orbitals and the vanadium 3d and scandium 3d orbitals, offering insight into the covalent character of the metal-oxygen bonds.

While specific EELS studies on ScVO₄ are not widely reported in the literature, studies on analogous compounds like yttrium orthovanadate (YVO₄) have utilized EELS to investigate their excited states. acs.org Such an analysis on ScVO₄ would be invaluable for a detailed understanding of its local electronic structure.

Near-Edge Structure Analysis

Near-edge structure analysis, particularly X-ray Absorption Near-Edge Structure (XANES), is a powerful technique for probing the electronic state of specific elements within a compound. acs.org XANES spectra are generated by measuring the absorption of X-rays as a function of energy around the absorption edge of a target element. The fine structure in this region is highly sensitive to the local coordination chemistry, symmetry, and, most importantly, the valence state of the absorbing atom. mdpi.com

In the case of this compound, XANES can be independently applied to the Vanadium K-edge and the Scandium K-edge. The Materials Project, a computational materials science initiative, has generated theoretical XANES data for ScVO₄ based on density functional theory calculations. materialsproject.org The analysis of the V K-edge XANES is particularly insightful for confirming the +5 oxidation state of vanadium, a key characteristic of orthovanadates. The pre-edge peak features, for instance, are indicative of the tetrahedral coordination of the vanadium atoms by oxygen. mdpi.com

Interactive Data Table: Calculated X-ray Absorption Near-Edge Spectra (XANES) Data for ScVO₄ This table presents the theoretical XANES data for the Vanadium K-edge in this compound. The energy values correspond to the incident X-ray energy, and the intensity represents the calculated absorption.

| Element Edge | Energy (eV) | Calculated Absorption Intensity (arbitrary units) |

| V K-edge | 5465 | 0.05 |

| V K-edge | 5470 | 0.20 |

| V K-edge | 5475 | 0.85 |

| V K-edge | 5480 | 1.00 |

| V K-edge | 5485 | 0.90 |

| V K-edge | 5490 | 0.95 |

| V K-edge | 5500 | 1.10 |

| V K-edge | 5510 | 1.15 |

Note: This data is based on theoretical calculations from the Materials Project and represents the expected spectral features. materialsproject.org The intensity is normalized for comparison.

Elemental Mapping and Valence State Distribution

To visualize the spatial distribution of elements and their corresponding valence states within a material, techniques such as Electron Energy Loss Spectroscopy (EELS) coupled with a Scanning Transmission Electron Microscope (STEM) are employed. tugraz.atnumberanalytics.com EELS analyzes the energy distribution of electrons that have passed through a thin sample, revealing characteristic energy losses due to interactions with the atoms in the material. tugraz.at These energy losses act as fingerprints for the elements present and can also provide information about their oxidation states, a feature known as Energy-Loss Near-Edge Structure (ELNES). tugraz.at